Pyrrolo[1,2-a]pyrazine-3-methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolo[1,2-a]pyrazine-3-methanamine: is a nitrogen-containing heterocyclic compound that features a fused pyrrole and pyrazine ring system. Compounds with this scaffold are known for their diverse biological activities, making them valuable in medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization Method: One common method involves the cyclization of N-propargylenaminones, which are prepared by the addition of propargylamine to acylethynylpyrroles.
Transition-Metal-Free Strategy: Another approach involves the cross-coupling of pyrrole rings with acyl (bromo)acetylenes on solid alumina at room temperature, followed by intramolecular cyclization.
Industrial Production Methods: Industrial production methods for pyrrolo[1,2-a]pyrazine derivatives often involve scalable cyclization reactions and the use of readily available starting materials to ensure cost-effectiveness and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Pyrrolo[1,2-a]pyrazine-3-methanamine can undergo oxidation reactions, often using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Oxidation: H₂O₂, KMnO₄, acidic or basic conditions.
Reduction: NaBH₄, LiAlH₄, typically in anhydrous solvents.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolo[1,2-a]pyrazine derivatives.
Scientific Research Applications
Chemistry: Pyrrolo[1,2-a]pyrazine-3-methanamine is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: The compound exhibits significant biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, and antitumor properties .
Medicine: Due to its diverse biological activities, this compound is being explored for its potential in drug development, particularly as a kinase inhibitor and in cancer therapy .
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of various bioactive molecules .
Mechanism of Action
The exact mechanism of action of pyrrolo[1,2-a]pyrazine-3-methanamine is not fully understood. it is known to interact with various molecular targets, including enzymes and receptors, leading to its diverse biological activities. For instance, some derivatives have been shown to inhibit kinase activity, which is crucial in cell signaling pathways .
Comparison with Similar Compounds
Pyrrolo[2,3-b]pyrazine: Known for its kinase inhibitory activity.
Pyrrolo[1,2-b]pyrazine: Exhibits different biological activities compared to pyrrolo[1,2-a]pyrazine derivatives.
Uniqueness: Pyrrolo[1,2-a]pyrazine-3-methanamine stands out due to its unique fused ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its broad spectrum of biological activities make it a versatile compound in scientific research and industrial applications .
Properties
Molecular Formula |
C8H9N3 |
---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
pyrrolo[1,2-a]pyrazin-3-ylmethanamine |
InChI |
InChI=1S/C8H9N3/c9-4-7-6-11-3-1-2-8(11)5-10-7/h1-3,5-6H,4,9H2 |
InChI Key |
LNSFVMPWCUBUBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=CC2=C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.